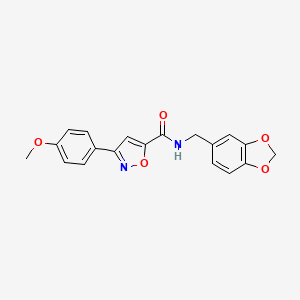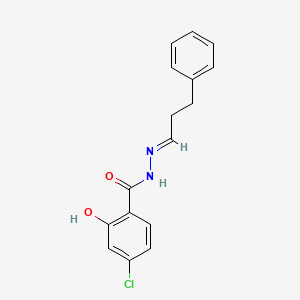![molecular formula C17H23ClN2OS B4650273 N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4650273.png)
N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Descripción general
Descripción
N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea, also known as AETU, is a synthetic compound that has been widely used in scientific research due to its unique properties. AETU is a member of the adamantyl-substituted urea family and has been shown to have potential therapeutic applications in various fields, including cancer treatment, antiviral therapy, and immunomodulation.
Mecanismo De Acción
The exact mechanism of action of N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and modulation of immune system function. N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of various enzymes and proteins. Additionally, N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research involving N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea. One area of interest is the development of N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea derivatives with improved solubility and bioavailability for use in therapeutic applications. Another direction is the further investigation of N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea's mechanism of action, particularly in cancer cells. Additionally, the potential use of N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea as a tool for studying the immune system and its role in various diseases is an area of interest for future research.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various fields. In cancer research, N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been studied as a potential antiviral agent, with promising results against viruses such as hepatitis C and influenza. Additionally, N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c1-10(14-2-3-15(18)22-14)19-16(21)20-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,10-13H,4-9H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSENUDCWYVFSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B4650190.png)
![1-cyclopropyl-7-(4-ethylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4650196.png)
![4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4650203.png)

![ethyl 6-methyl-2-({[7-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4650219.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4650246.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4650260.png)


![2-{[(5-bromo-2-thienyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4650288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4650290.png)
![3-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4650293.png)
